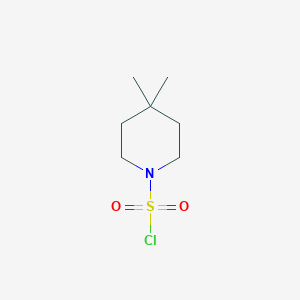![molecular formula C17H28ClNO B1397333 4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219949-26-4](/img/structure/B1397333.png)
4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
4-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride (4-E2PEP-HCl) is a synthetic compound with a wide range of applications in laboratory experiments and scientific research. It is a white, crystalline solid with a molecular weight of 522.6 g/mol and a melting point of 95-97°C. It is soluble in water, alcohol, and other organic solvents. 4-E2PEP-HCl has been used in various laboratory experiments, including studies of enzyme inhibition, receptor binding, and drug metabolism.
Aplicaciones Científicas De Investigación
1. Aromatase Inhibitors
The compound has been studied for its potential as an aromatase inhibitor, showing promise in inhibiting estrogen biosynthesis. This is significant in the treatment of hormone-dependent breast cancer, as stronger and more selective inhibition of estrogen biosynthesis is critical. The related compounds in this study demonstrated stronger inhibition compared to aminoglutethimide, a previously used treatment for hormone-dependent breast cancer (Hartmann & Batzl, 1986).
2. Anti-Acetylcholinesterase Activity
Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the compound , has revealed substantial anti-acetylcholinesterase activity. This is significant in the treatment of diseases like Alzheimer's, as these compounds could potentially be used as antidementia agents (Sugimoto et al., 1990).
3. Polymer Chemistry
In the realm of polymer chemistry, derivatives of the compound have been used in the synthesis of novel copolymers with styrene. These copolymers have potential applications in various industrial and scientific fields due to their unique properties (Kharas et al., 2016).
4. Cytotoxic and Anticancer Agents
Piperidine derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their cytotoxicity towards various cancer cells. These compounds have shown promising activity against colon cancers, suggesting potential use as anticancer agents (Dimmock et al., 1998).
5. Synthesis of Piperidine Derivatives
The compound is significant in synthetic chemistry, particularly in the creation of piperidine derivatives. These derivatives have wide-ranging applications, including in pharmaceuticals and material science (Acharya & Clive, 2010).
6. Hypotensive Activity
Studies on related compounds, such as 3-[2-(phenoxypiperidyl)ethyl]indoles, have shown hypotensive activity, which could be significant in the development of new treatments for hypertension (Helsley et al., 1978).
Propiedades
IUPAC Name |
4-[2-(2-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-3-14(2)16-6-4-5-7-17(16)19-13-10-15-8-11-18-12-9-15;/h4-7,14-15,18H,3,8-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRCKWPWLCZXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Benzyl(methyl)amino]acetohydrazide](/img/structure/B1397250.png)
![Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1397251.png)
![Ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate](/img/structure/B1397252.png)

![Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate](/img/structure/B1397255.png)




![1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine](/img/structure/B1397263.png)

![3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397265.png)
![3-([1,1'-Biphenyl]-2-yloxy)azetidine](/img/structure/B1397271.png)
